molecular formula C22H20FNO2 B5471657 3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-6-methyl-4H-chromen-4-one

3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-6-methyl-4H-chromen-4-one

Cat. No.: B5471657
M. Wt: 349.4 g/mol
InChI Key: WOGMCGRSBYEMQY-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyrone . The presence of a fluorophenyl group and a dihydropyridinyl group suggests that this compound may have interesting chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a chromenone core, with the fluorophenyl and dihydropyridinyl groups attached at specific positions. The exact structure would depend on the locations of these substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action in a biological context would depend on the specific activities of this compound. Many chromenone derivatives exhibit biological activity, and the fluorophenyl and dihydropyridinyl groups could potentially enhance these activities .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of chromenone derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of this compound and its potential biological activities .

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-15-2-7-21-20(12-15)22(25)18(14-26-21)13-24-10-8-17(9-11-24)16-3-5-19(23)6-4-16/h2-8,12,14H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMCGRSBYEMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(=CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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